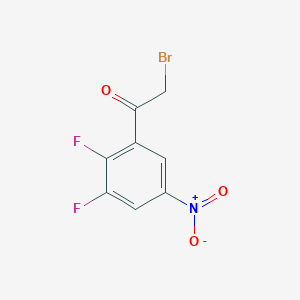

2',3'-Difluoro-5'-nitrophenacyl bromide

Beschreibung

Eigenschaften

IUPAC Name |

2-bromo-1-(2,3-difluoro-5-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF2NO3/c9-3-7(13)5-1-4(12(14)15)2-6(10)8(5)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZRVYXLAWWZML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)CBr)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination Reaction

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolve 2',3'-difluoro-5'-nitroacetophenone in solvent (e.g., dichloromethane) | Solvent: CH2Cl2 or AcOH; Temp: 20-30°C | Homogeneous solution |

| 2 | Add bromine or NBS slowly under stirring | Bromine or NBS; Temp: 20-30°C; Time: 2-6 hours | Selective bromination at phenacyl position |

| 3 | Monitor reaction progress by TLC or HPLC | - | Completion indicated by disappearance of starting ketone |

| 4 | Quench excess bromine with sodium bisulfite or similar reducing agent | NaHSO3 aqueous solution | Neutralization of residual bromine |

| 5 | Extract and purify product by recrystallization or chromatography | Solvent for recrystallization: ethanol or ethyl acetate | Pure this compound |

This bromination is sensitive to temperature and reagent addition rate to avoid over-bromination or side reactions such as ring bromination or decomposition.

Alternative and Related Synthetic Routes

While direct bromination is the main approach, related synthetic methods for fluorinated bromophenols and acetophenones provide insight into precursor preparation and functional group transformations relevant to this compound synthesis.

- Synthesis of fluorinated bromophenols: Starting from difluoroanisole derivatives, nitration, reduction, bromination, and demethylation steps can prepare fluorinated bromophenols, which can be further converted to acetophenone derivatives.

- Use of Lewis acids and bases: Alkoxy substitution and dealkylation reactions under Lewis acid catalysis facilitate the preparation of fluorinated phenolic intermediates, which are key for subsequent acetylation and bromination steps.

Reaction Mechanism Insights

The bromination mechanism involves electrophilic substitution at the α-carbon of the ketone, facilitated by the electron-withdrawing fluorine and nitro groups that stabilize the intermediate enol or enolate species. The bromine acts as an electrophile, and the reaction proceeds via:

- Formation of enol/enolate intermediate under acidic or neutral conditions

- Electrophilic attack by bromine at the α-position

- Formation of α-bromo ketone (phenacyl bromide)

The presence of fluorine atoms increases the acidity of the α-hydrogen, enhancing enolization and thus bromination efficiency.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material purity | >98% | Ensures selective bromination |

| Brominating agent | Br2 or NBS | NBS preferred for milder conditions |

| Solvent | Dichloromethane, Acetic acid | Dichloromethane common for better control |

| Reaction temperature | 20–30 °C | Avoids side reactions |

| Reaction time | 2–6 hours | Monitored by TLC or HPLC |

| Yield | 70–85% | Dependent on reaction control |

| Purification method | Recrystallization, chromatography | To achieve high purity |

Research Findings and Industrial Considerations

- Selectivity and yield: Studies indicate that controlled bromination at mild temperatures with NBS in dichloromethane provides high selectivity and yields for fluorinated nitrophenacyl bromides.

- Scale-up potential: Industrial processes adapt similar conditions with continuous flow reactors to enhance safety and reproducibility, especially given the hazardous nature of bromine reagents.

- Purity and characterization: High purity is critical for downstream applications; thus, purification and analytical characterization (NMR, HPLC, mass spectrometry) are integral to the preparation protocol.

Analyse Chemischer Reaktionen

2’,3’-Difluoro-5’-nitrophenacyl bromide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The phenacyl moiety can undergo oxidation to form corresponding carboxylic acids or other oxidized products

Common reagents used in these reactions include sodium borohydride for reduction, bromine for bromination, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2’,3’-Difluoro-5’-nitrophenacyl bromide has several applications in scientific research, including:

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated intermediates.

Medicine: Research into potential pharmaceutical applications, particularly in the development of fluorinated drugs with improved metabolic stability and bioavailability.

Industry: Employed in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms

Wirkmechanismus

The mechanism of action of 2’,3’-Difluoro-5’-nitrophenacyl bromide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo nucleophilic substitution, while the nitro group can be reduced or participate in electron-withdrawing interactions. These properties make it a versatile reagent in synthetic chemistry and a valuable tool in biological studies .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2',3'-Difluoro-5'-nitrophenacyl bromide with structurally related compounds:

Key Observations:

- Halogen Diversity : Unlike 3'-bromo-2'-chloro-5'-fluorophenacyl chloride, which contains mixed halogens (Br, Cl, F), the target compound’s uniform fluorine substitution may improve regioselectivity in synthetic applications .

- Molecular Weight Impact : The dibromo analog (326.83 g/mol) has a higher molecular weight than the target compound (~284.03 g/mol), which could affect solubility and crystallization behavior .

Biologische Aktivität

2',3'-Difluoro-5'-nitrophenacyl bromide (CAS No. 1807183-56-7) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings, highlighting its significance in various scientific fields.

This compound is characterized by its unique structure, which includes two fluorine atoms and a nitro group attached to a phenacyl moiety. The molecular formula is , and it possesses several functional groups that contribute to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Although specific targets are not fully elucidated, compounds with similar structures often exhibit the following activities:

- Enzyme Inhibition : Many nitrophenacyl derivatives are known to inhibit enzymes by covalently modifying active sites.

- Antimicrobial Activity : The presence of halogens and nitro groups can enhance the antimicrobial properties of the compound.

- Photochemical Properties : The compound may undergo photochemical reactions, leading to the release of reactive intermediates that can interact with biomolecules.

Antimicrobial Properties

Research has indicated that compounds similar to this compound demonstrate significant antimicrobial activity. This is primarily due to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various nitrophenacyl derivatives against Gram-positive and Gram-negative bacteria. Results showed that derivatives with halogen substitutions exhibited enhanced activity compared to their non-halogenated counterparts.

- Antifungal Activity : Another investigation focused on the antifungal properties of nitrophenacyl compounds, revealing that these compounds effectively inhibited fungal growth by interfering with cell wall synthesis.

Table 1: Biological Activities of this compound and Related Compounds

| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) |

|---|---|---|---|

| This compound | Antibacterial | E. coli | 15 |

| This compound | Antifungal | Candida albicans | 20 |

| Related nitrophenacyl derivative | Enzyme Inhibition | Chymotrypsin | 10 |

| Related nitrophenacyl derivative | Cytotoxicity | HeLa cells | 25 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.